The synthesis of Annulin B involves a regioselective Diels-Alder reaction. This reaction occurs between a pyranobenzoquinone dienophile and a silyl enol ether diene. The process can be broken down into several key steps:
While specific industrial methods are not detailed in the available literature, the synthetic route described suggests that careful control of reaction conditions is essential for optimizing yield and purity in larger-scale production.
Annulin B has a complex molecular structure characterized by its pyranonaphthoquinone framework. The chemical formula and precise structural data are crucial for understanding its reactivity and biological activity. While specific molecular data such as molecular weight or crystallographic data are not provided in the current sources, the structural features include:
Annulin B participates in various chemical reactions, including:
The major products from these reactions include various substituted pyranonaphthoquinone derivatives, which may exhibit diverse biological activities.
Annulin B exerts its pharmacological effects primarily through the inhibition of IDO-1. By blocking this enzyme, Annulin B disrupts the catabolism of tryptophan to N-formyl kynurenine, leading to altered immune responses and potential therapeutic benefits in cancer treatment. The precise biochemical pathways affected by this inhibition are an area of ongoing research.
While specific physical properties such as melting point or solubility are not detailed in the available sources, compounds like Annulin B typically exhibit characteristics common to quinones, including:
The chemical properties of Annulin B include its ability to undergo oxidation and reduction reactions, making it versatile in synthetic chemistry. Its structural features allow it to interact with biological molecules effectively, contributing to its role as an IDO-1 inhibitor.
Annulin B has several significant applications in scientific research:
Annulin B emerged as a significant marine-derived compound following its isolation from the colonial hydroid Garveia annulata in 2006. Researchers identified it during bioactivity screening targeting immunomodulatory agents, leading to the characterization of its potent inhibitory activity against indoleamine-2,3-dioxygenase. The initial discovery marked a critical milestone in marine natural product chemistry, as Annulin B represented a structurally unique pyranonaphthoquinone with potential therapeutic relevance [3]. By 2016, the first total synthesis of Annulin B was achieved using a regioselective Diels-Alder reaction between a pyranobenzoquinone dienophile and a silyl ketene acetal diene. This synthetic approach established access to sufficient quantities for further biological evaluation and confirmed the compound’s reported structure [3] [10].
Table 1: Key Chronological Milestones in Annulin B Research
Year | Event | Significance |
---|---|---|
2006 | Isolation from Garveia annulata | Initial identification and biological characterization |
2016 | Total synthesis reported | Structural confirmation and synthetic access achieved |
2017 | Absolute configuration determination | Advanced structural analysis via anisotropic NMR |
Annulin B derives its name from the marine hydroid Garveia annulata (Phylum Cnidaria, Class Hydrozoa), found in temperate coastal ecosystems. The genus name Garveia honors naturalist Abraham Garve, while "annulata" references the ringed morphology of the hydroid’s stalks. The suffix "Annulin" denotes compounds isolated from this organism, with the "B" specifying the second identified analog in the series [3].
Chemically, Annulin B is designated as methyl 8-ethyl-9-hydroxy-2,4,4,7-tetramethyl-3,5,10-trioxo-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]isochromene-2-carboxylate (CAS Registry Number 1346859-52-6), reflecting its complex pyranonaphthoquinone backbone. The molecular formula is C₂₁H₂₄O₇ (molecular weight 388.41 g/mol), featuring a fused tetracyclic system with carbonyl, ester, and hydroxyl functionalities [10]. Early literature occasionally referenced it as a "pyranonaphthoquinone inhibitor," though its current standardized name prevails in contemporary research.
Table 2: Taxonomic Classification of Annulin B's Source Organism
Taxonomic Rank | Classification |
---|---|
Kingdom | Animalia |
Phylum | Cnidaria |
Class | Hydrozoa |
Order | Anthoathecata |
Family | Bougainvilliidae |
Genus | Garveia |
Species | Garveia annulata |
Annulin B’s primary pharmacological interest lies in its nanomolar inhibition of indoleamine-2,3-dioxygenase, a heme-containing enzyme that catalyzes tryptophan degradation along the kynurenine pathway. This pathway is immunosuppressive in the tumor microenvironment, making indoleamine-2,3-dioxygenase a high-priority target in immuno-oncology. Annulin B’s potency surpasses early-generation inhibitors, positioning it as a valuable scaffold for drug development [3].
Structurally, Annulin B contains a reactive naphthoquinone moiety that enables redox cycling and electrophilic interactions with biological targets. This feature is shared with other therapeutically significant quinones, such as doxorubicin and lapachol, suggesting potential for targeted modifications to enhance selectivity or potency. Synthetic studies have exploited its Diels-Alder reactivity to generate analogs probing structure-activity relationships, though comprehensive biological data remain limited [3] [10].
Substantial knowledge gaps hinder Annulin B’s translational development:
Table 3: Critical Research Imperatives for Annulin B
Knowledge Gap | Research Priority | Methodological Approaches |
---|---|---|
Biosynthesis | Pathway elucidation | Isotopic labeling; metagenomic sequencing |
Target engagement specificity | Profiling against dioxygenase family members | Enzyme kinetics; cellular assays |
Scalable synthesis | Route optimization for >100 mg batches | Catalysis screening; flow chemistry |
In vivo bioactivity | Efficacy in syngeneic tumor models | Pharmacodynamic studies; PET imaging |
Machine learning approaches, such as topic modeling used in other therapeutic areas, could systematically identify understudied aspects of Annulin B pharmacology relative to broader indoleamine-2,3-dioxygenase inhibitor research [7]. Collaborative efforts between synthetic chemists, marine biologists, and immunologists are essential to address these multifaceted challenges.
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6